molecular formula C17H13ClN2O4S B2646769 methyl 4-[(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)carbamoyl]benzoate CAS No. 886948-74-9

methyl 4-[(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)carbamoyl]benzoate

Cat. No.: B2646769
CAS No.: 886948-74-9
M. Wt: 376.81
InChI Key: IFZUGSSPUUWJJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)carbamoyl]benzoate is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)carbamoyl]benzoate typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method is the reaction of 2-aminothiophenol with chloroacetic acid, followed by cyclization to form the benzothiazole ring. The resulting intermediate is then reacted with 4-methoxybenzoyl chloride under basic conditions to introduce the methoxy group. Finally, the esterification of the carboxylic acid group with methanol yields the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)carbamoyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)carbamoyl]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antimicrobial and antifungal properties.

    Medicine: Investigated for potential use in anti-tubercular and anti-cancer therapies.

    Industry: Utilized in the development of dyes and pigments[][3].

Mechanism of Action

The mechanism of action of methyl 4-[(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)carbamoyl]benzoate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The benzothiazole ring is known to interact with DNA, disrupting its function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-acetylamino-5-chloro methyl benzoate
  • 4-Chloro-3-methoxytoluene

Uniqueness

Methyl 4-[(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)carbamoyl]benzoate is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct biological activities. Its combination of chloro and methoxy groups enhances its reactivity and potential for various applications .

Properties

IUPAC Name

methyl 4-[(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O4S/c1-23-12-8-7-11(18)14-13(12)19-17(25-14)20-15(21)9-3-5-10(6-4-9)16(22)24-2/h3-8H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZUGSSPUUWJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.